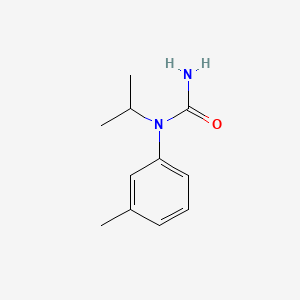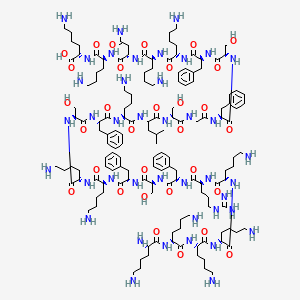
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles, biological staining, and as a pH indicator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-butoxyaniline to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is coupled with 4-hydroxy-2-naphthalenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation typically leads to the formation of quinones and other oxidized derivatives.
Reduction: Reduction results in the formation of corresponding amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagent used.
科学的研究の応用
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various applications.
類似化合物との比較
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar staining properties.
2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Known for its use in biological staining and as a pH indicator.
Uniqueness
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the butoxy group and the diethylamino group enhances its solubility and stability, making it particularly useful in industrial applications.
特性
CAS番号 |
127750-21-4 |
|---|---|
分子式 |
C30H33N6NaO5S |
分子量 |
612.7 g/mol |
IUPAC名 |
sodium;6-amino-3-[[2-butoxy-4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C30H34N6O5S.Na/c1-4-7-16-41-27-19-23(33-32-22-10-13-24(14-11-22)36(5-2)6-3)12-15-26(27)34-35-29-28(42(38,39)40)17-20-8-9-21(31)18-25(20)30(29)37;/h8-15,17-19,37H,4-7,16,31H2,1-3H3,(H,38,39,40);/q;+1/p-1 |
InChIキー |
DFCSTYMTSQDNNZ-UHFFFAOYSA-M |
正規SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CC)CC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)





![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)
![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)


